molecular formula C17H25N7 B6456971 2-cyclopropyl-4,5-dimethyl-6-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}pyrimidine CAS No. 2549049-42-3

2-cyclopropyl-4,5-dimethyl-6-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}pyrimidine

Cat. No.: B6456971
CAS No.: 2549049-42-3
M. Wt: 327.4 g/mol
InChI Key: CLFSIGRSUHTORF-UHFFFAOYSA-N
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Description

2-cyclopropyl-4,5-dimethyl-6-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}pyrimidine is a useful research compound. Its molecular formula is C17H25N7 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.21714383 g/mol and the complexity rating of the compound is 408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Cyclopropyl-4,5-dimethyl-6-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}pyrimidine (CAS Number: 2549049-42-3) is a pyrimidine derivative that has garnered interest due to its potential biological activities. This compound features a complex structure that includes a triazole moiety and a piperazine ring, which are known to contribute to various pharmacological effects.

  • Molecular Formula : C17H25N7
  • Molecular Weight : 327.4 g/mol
  • IUPAC Name : 2-cyclopropyl-4,5-dimethyl-6-[4-[2-(triazol-1-yl)ethyl]piperazin-1-yl]pyrimidine

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with specific enzymes and receptors in biological systems. Notably, compounds with similar structural features have been studied for their potential as inhibitors of dihydrofolate reductase (DHFR), which plays a critical role in DNA synthesis and cell proliferation.

Inhibition of Dihydrofolate Reductase (DHFR)

Research indicates that pyrimidine derivatives can act as potent inhibitors of DHFR. By inhibiting this enzyme, these compounds can disrupt the synthesis of tetrahydrofolate, which is essential for nucleotide production. This mechanism is particularly relevant in cancer therapy, where rapid cell division is a hallmark of tumor growth .

Antimicrobial Activity

Compounds containing triazole and piperazine moieties have been reported to exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity .

Study 1: Anticancer Potential

In a study evaluating the anticancer properties of pyrimidine derivatives, it was found that compounds similar to this compound exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to the inhibition of DHFR and subsequent disruption of DNA synthesis .

Study 2: Antimicrobial Evaluation

A comprehensive evaluation of antimicrobial activity was conducted on several pyrimidine derivatives. The results demonstrated that certain derivatives showed potent activity against Staphylococcus aureus and Mycobacterium smegmatis, suggesting that the presence of the triazole and piperazine groups enhances antibacterial efficacy .

Data Tables

Biological Activity Target Effect
DHFR InhibitionDihydrofolate ReductaseDisruption of DNA synthesis
Antibacterial ActivityGram-positive BacteriaEffective against Staphylococcus aureus
Gram-negative BacteriaEffective against E. coli

Scientific Research Applications

Anticancer Activity

Research indicates that this compound has shown promise in inhibiting cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells. A study demonstrated that derivatives of pyrimidine compounds exhibit significant anticancer properties by targeting various kinases involved in tumor proliferation.

Antimicrobial Properties

The incorporation of the triazole moiety enhances the compound's antimicrobial activity. Triazoles are known for their effectiveness against fungal infections and have been explored for their potential as broad-spectrum antimicrobials. Preliminary studies suggest that this compound may exhibit activity against resistant strains of bacteria and fungi .

Central Nervous System (CNS) Effects

The piperazine group in the structure is associated with CNS activity. Compounds containing piperazine have been developed as anxiolytics and antidepressants. Investigations into the neuropharmacological effects of this compound are ongoing, with initial findings suggesting potential benefits in treating anxiety-related disorders .

Data Table: Summary of Biological Activities

Activity TypeTarget/MechanismReference
AnticancerCDK2 Inhibition
AntimicrobialBroad-spectrum activity
CNS ActivityPotential anxiolytic effects

Case Study 1: CDK2 Inhibition

A recent study evaluated the efficacy of various pyrimidine derivatives on CDK2 inhibition. The results indicated that compounds similar to 2-cyclopropyl-4,5-dimethyl-6-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}pyrimidine demonstrated IC50 values in the low micromolar range, suggesting significant inhibitory potential against cancer cell lines.

Case Study 2: Antimicrobial Screening

In vitro testing against several bacterial strains revealed that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. The presence of the triazole ring was crucial for enhancing its antimicrobial properties.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 2-cyclopropyl-4,5-dimethyl-6-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}pyrimidine?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the pyrimidine core with cyclopropyl and methyl substituents via nucleophilic substitution or condensation reactions.
  • Step 2: Introduction of the piperazine moiety through alkylation or coupling reactions under basic conditions (e.g., NaH in DMF) .
  • Step 3: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring, ensuring regioselectivity .
  • Key reagents: Terminal alkynes, azides, CuI catalysts, and bases like DIPEA.
  • Purification: Column chromatography or recrystallization to isolate the final product .

Q. How is the structural characterization of this compound performed in academic research?

  • X-ray crystallography: SHELX programs (e.g., SHELXL) are used for structure refinement, particularly for resolving disorder in flexible piperazine or triazole groups .
  • Spectroscopy:
    • NMR: Assignments of cyclopropyl protons (δ ~1.0–2.0 ppm) and triazole protons (δ ~7.5–8.5 ppm).
    • MS: High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .
  • Elemental analysis: Validates purity and stoichiometry .

Advanced Research Questions

Q. What strategies optimize the yield of triazole ring formation during synthesis?

  • Catalyst optimization: Use CuI with ligands (e.g., TBTA) to enhance reaction efficiency and reduce side products .
  • Solvent selection: Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates.
  • Reaction monitoring: TLC or HPLC tracks progress; quenching unreacted azides with sodium ascorbate minimizes by-products .
  • Temperature control: Maintaining 50–60°C balances reaction speed and selectivity .

Q. How can crystallographic refinement challenges (e.g., disorder in piperazine/triazole moieties) be addressed?

  • SHELXL features: Apply restraints (DFIX, FLAT) to manage disordered regions and refine anisotropic displacement parameters .
  • Twinning detection: Use Hooft/Y statistics in SHELXL to identify and model twinned crystals .
  • Data quality: High-resolution datasets (≤1.0 Å) improve electron density maps for ambiguous regions .

Q. What analytical approaches identify and quantify synthetic impurities?

  • HPLC-MS: Reverse-phase C18 columns with UV/ESI-MS detection compare retention times and mass spectra against reference standards (e.g., EP impurities in ) .
  • NMR spiking experiments: Add known impurity standards (e.g., unreacted piperazine intermediates) to confirm contaminant signals .
  • Quantitative ¹H NMR: Integrates impurity peaks against an internal standard (e.g., TMS) .

Q. How do researchers reconcile discrepancies in biological activity data across studies?

  • Purity validation: Re-test compounds with ≥95% purity (via HPLC) to exclude activity variations from contaminants .
  • Assay conditions: Standardize protocols (e.g., cell lines, incubation times) to minimize variability.
  • Target engagement studies: Use SPR or ITC to measure binding affinities directly, bypassing cellular variability .

Properties

IUPAC Name

2-cyclopropyl-4,5-dimethyl-6-[4-[2-(triazol-1-yl)ethyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N7/c1-13-14(2)19-16(15-3-4-15)20-17(13)23-10-7-22(8-11-23)9-12-24-6-5-18-21-24/h5-6,15H,3-4,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFSIGRSUHTORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)CCN3C=CN=N3)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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